3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
The compound is a derivative of 2-furyl[4-(1H-indol-4-yl)piperazino]methanone . Its molecular formula is C17H17N3O2, with an average mass of 295.336 Da .
Molecular Structure Analysis
The molecular structure of the compound includes a furan ring attached to a piperazine ring, which is further connected to an indole ring . The exact structure analysis is not available in the retrieved data.Scientific Research Applications
Synthesis and Pharmacological Evaluation
- A study detailed the design and synthesis of novel derivatives involving furan-2-carbonyl and piperazin-1-yl components, highlighting their potential in pharmacological evaluations, particularly in antidepressant and antianxiety activities (Kumar et al., 2017). The compounds demonstrated significant activity in behavioral assays, suggesting their potential utility in treating depression and anxiety disorders.
Antimicrobial and Antifungal Activities
- Novel synthesized compounds showing potential biological activities were evaluated for their antimicrobial and antifungal properties. These include compounds derived from furan and piperazine, indicating their broad spectrum of bioactivity and potential in developing new antimicrobial agents (El Azab & Khaled, 2015).
Anticancer Activity
- Research into the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives revealed their efficacy in anticancer activity. These compounds were evaluated against various cancer cell lines, showing promise as potential anticancer agents (Kumar et al., 2013).
Polyamide Synthesis
- Studies have explored the synthesis of polyamides containing theophylline and thymine, indicating the versatility of furan and piperazine derivatives in polymer chemistry. These polyamides show potential in various industrial and biomedical applications due to their unique properties (Hattori & Kinoshita, 1979).
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions . These interactions may lead to changes in the conformation or activity of the target proteins, thereby affecting their function .
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. Given its potential protein targets, it may affect a variety of cellular processes, including signal transduction, gene expression, and cell cycle regulation .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Depending on its targets and mode of action, it may have a range of potential effects, from altering protein function to affecting cell growth and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-14-4-5-16-15(11-14)19-20(24-16)22(30)27(13-23-19)12-18(28)25-6-8-26(9-7-25)21(29)17-3-2-10-31-17/h2-5,10-11,13,24H,6-9,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHWLDGTHPWRBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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